Asperenone

Description

This compound has been reported in Aspergillus niger with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18810-05-4 |

|---|---|

Molecular Formula |

C20H22O |

Molecular Weight |

278.4 g/mol |

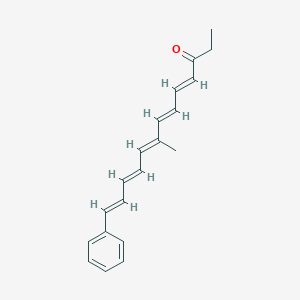

IUPAC Name |

(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |

InChI |

InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+ |

InChI Key |

KMNUJIARVHVQCF-SVCWYOIUSA-N |

Isomeric SMILES |

CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C |

Canonical SMILES |

CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist

Note to the reader: The initial query requested information on the mechanism of action of "Asperenone." Publicly available scientific literature primarily identifies this compound as a lipoxygenase and platelet aggregation inhibitor.[1] There is a lack of in-depth data regarding a mechanism of action as a mineralocorticoid receptor antagonist. Given the detailed requirements of the query for a technical guide on a core mechanism, including signaling pathways and clinical trial data, this document will focus on Esaxerenone . Esaxerenone is a novel, selective, non-steroidal mineralocorticoid receptor (MR) antagonist with a well-documented mechanism of action and a growing body of clinical research, which aligns with the depth of information requested.

Introduction to Esaxerenone

Esaxerenone (trade name: Minnebro) is a novel, orally available, non-steroidal selective mineralocorticoid receptor antagonist.[2][3][4] It has been approved in Japan for the treatment of hypertension and is under investigation for diabetic nephropathy.[3][5] Unlike steroidal MRAs such as spironolactone and eplerenone, esaxerenone's non-steroidal structure contributes to its high selectivity for the mineralocorticoid receptor, resulting in a lower incidence of endocrine-related adverse events.[4][6]

Core Mechanism of Action: Selective Mineralocorticoid Receptor Antagonism

The primary mechanism of action of esaxerenone is the competitive antagonism of the mineralocorticoid receptor.[2] By binding to the MR, esaxerenone blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[7]

The Role of Aldosterone and the Mineralocorticoid Receptor

Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance by binding to MRs in epithelial tissues, such as the kidneys, leading to sodium and water reabsorption and potassium excretion.[7][8][9] In non-epithelial tissues like the heart, blood vessels, and brain, aldosterone binding to MRs can contribute to inflammation, fibrosis, and tissue remodeling.[7]

Esaxerenone's Interaction with the Mineralocorticoid Receptor

Esaxerenone exhibits high affinity and selectivity for the mineralocorticoid receptor.[3][4] By competitively inhibiting the binding of aldosterone to the MR, esaxerenone prevents the conformational changes in the receptor that are necessary for its activation and subsequent translocation to the nucleus. This, in turn, inhibits the transcription of aldosterone-responsive genes that regulate ion and water transport.[7][8] The consequences of this antagonism are increased sodium and water excretion, retention of potassium, and a subsequent lowering of blood pressure.[8][9]

Signaling Pathway of Aldosterone and the Inhibitory Action of Esaxerenone

References

- 1. This compound | C20H22O | CID 5368642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of Single-Dose Esaxerenone in Japanese Subjects with Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents and their effects on potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. pfizermedical.com [pfizermedical.com]

Asperenone: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperenone, a phenylpolyene natural product, was first identified from the filamentous fungus Aspergillus niger. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, and presents its known biological activities, including its roles as a lipoxygenase inhibitor and a human platelet aggregation inhibitor. Furthermore, this guide explores the biosynthetic origins of this compound as a polyketide and discusses the signaling pathways potentially involved in its mechanism of action. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Discovery and Origin

This compound was first isolated from the vegetative mycelium of the common mold Aspergillus niger.[1] It was initially identified as a yellow pigment produced by the fungus. Subsequent studies confirmed its structure as (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one, with the chemical formula C₂₀H₂₂O.

Strain Improvement for Enhanced Production

Research has been conducted to enhance the production of this compound from Aspergillus niger through mutagenesis. A study involving UV and nitrous acid mutagenesis of Aspergillus niger CFTRI 1105 demonstrated a significant increase in this compound yield. A second-generation nitrous acid mutant, designated as II N 31, showed a 670-fold increase in this compound production compared to the parent strain.[2]

Physicochemical and Biological Properties

This compound is a crystalline solid. Its structure was elucidated using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Biological Activity

This compound has been identified as a potent inhibitor of soybean 15-lipoxygenase (15-LOX) and human platelet aggregation.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the production and biological activity of this compound.

| Parameter | Value | Reference |

| IC₅₀ (15-Lipoxygenase Inhibition) | 0.3 mM | [1] |

| IC₅₀ (Human Platelet Aggregation) | 0.23 mM | [1] |

Table 1: Biological Activity of this compound

| Strain | Treatment | This compound Production (mg/g biomass) | Fold Increase | Reference |

| A. niger CFTRI 1105 (Parent) | - | Not specified | - | [2] |

| I N 41 | First-generation nitrous acid mutant | Not specified | 5.1 | [2] |

| II N 31 | Second-generation nitrous acid mutant | 60.3 | 670 | [2] |

Table 2: Enhanced Production of this compound in Aspergillus niger Mutants

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial discovery and subsequent studies for the isolation of this compound from Aspergillus niger.

-

Cultivation: Aspergillus niger is cultured in a suitable fermentation medium.

-

Extraction: The fungal mycelium is harvested and subjected to solvent extraction, typically using organic solvents such as acetone or chloroform, to isolate the crude extract containing this compound.

-

Chromatography: The crude extract is then purified using chromatographic techniques. This may involve column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to obtain pure this compound.

Characterization of this compound

The structure of the isolated this compound is confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the enone.

Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 15-lipoxygenase can be determined spectrophotometrically using linoleic acid as a substrate. The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm.

Platelet Aggregation Inhibition Assay

The effect of this compound on human platelet aggregation is typically assessed using a platelet aggregometer. Platelet-rich plasma is treated with this compound at various concentrations before inducing aggregation with an agonist like arachidonic acid or collagen. The change in light transmission is measured to determine the extent of aggregation.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[3] The biosynthesis of polyketides in fungi often involves large, multifunctional PKS enzymes. While the specific gene cluster for this compound biosynthesis in Aspergillus niger has not been fully elucidated, it is proposed to be synthesized through a pathway involving at least one PKS. The biosynthesis of structurally similar fungal polyenes, such as asperfuranone, involves the action of two distinct PKS enzymes, a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). A similar collaborative mechanism is likely involved in the assembly of the this compound backbone from simple acyl-CoA precursors.

Signaling Pathways in Biological Activity

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as leukotrienes. The inhibition of 15-lipoxygenase by this compound likely involves the blockade of the enzyme's active site, preventing the binding of its fatty acid substrate. This disruption of the lipoxygenase pathway would lead to a decrease in the production of inflammatory mediators.

References

Asperenone as a Lipoxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperenone, a polyketide metabolite produced by the fungus Aspergillus niger, has demonstrated inhibitory activity against 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound's role as a lipoxygenase inhibitor, presenting available quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant biological pathways. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development who are exploring novel anti-inflammatory agents.

Introduction to this compound and Lipoxygenase Inhibition

This compound is a naturally occurring compound belonging to the azaphilone class of fungal metabolites. Azaphilones are known for their diverse biological activities, and this compound has been specifically identified as an inhibitor of 15-lipoxygenase (15-LOX).

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid. The products of LOX activity, including leukotrienes and lipoxins, are potent inflammatory mediators. Inhibition of LOX enzymes is, therefore, a promising therapeutic strategy for a range of inflammatory diseases. The 15-LOX enzyme, in particular, is involved in the pathogenesis of various inflammatory conditions, making its inhibitors valuable candidates for drug development.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against 15-lipoxygenase and human platelet aggregation. The following table summarizes the available data from foundational research.

| Target | IC50 Value | Source |

| Soybean 15-Lipoxygenase (15-LOX) | 0.3 mM | Rao et al., 2002 |

| Human Platelet Aggregation | 0.23 mM | Rao et al., 2002 |

Table 1: Summary of this compound's Inhibitory Activity. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity or platelet aggregation.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments related to the evaluation of this compound as a lipoxygenase inhibitor.

Isolation and Characterization of this compound

This compound is a secondary metabolite that can be isolated from the fermentation broth of Aspergillus niger.

Protocol:

-

Fungal Culture: Aspergillus niger is cultured in a suitable liquid fermentation medium.

-

Extraction: The fermented broth is filtered to separate the mycelium from the culture filtrate. The filtrate is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column.

-

Preparative Thin Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography.

-

-

Characterization: The purified compound is identified and characterized using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

15-Lipoxygenase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against 15-lipoxygenase. The protocol is based on the method described by Axelrod et al. (1981), which measures the increase in absorbance at 234 nm resulting from the formation of conjugated dienes during the enzymatic reaction.

Materials:

-

Soybean 15-lipoxygenase (LOX-1) enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Enzyme Solution: Dissolve soybean 15-lipoxygenase in cold borate buffer to the desired concentration.

-

Substrate Solution: Prepare a solution of linoleic acid in borate buffer.

-

Inhibitor Stock Solution: Dissolve this compound in DMSO to create a stock solution. Further dilutions are made with the buffer.

-

-

Assay Protocol:

-

In a quartz cuvette, mix the borate buffer, the enzyme solution, and the this compound solution (or DMSO for the control).

-

Incubate the mixture at room temperature for a few minutes.

-

Initiate the reaction by adding the linoleic acid substrate to the cuvette.

-

Immediately measure the change in absorbance at 234 nm over time using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction from the initial linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound as a lipoxygenase inhibitor.

Arachidonic Acid Cascade and the Role of 15-Lipoxygenase

This diagram shows the metabolic pathway of arachidonic acid, highlighting the position of 15-lipoxygenase and the downstream production of inflammatory mediators.

Caption: Arachidonic acid metabolism via lipoxygenase pathways.

Experimental Workflow for this compound Inhibition Studies

This diagram outlines the general workflow for isolating, purifying, and testing the inhibitory activity of this compound.

Caption: Workflow for this compound isolation and bioactivity testing.

Conclusion

This compound has been identified as a noteworthy inhibitor of 15-lipoxygenase, an enzyme with significant implications in inflammatory processes. The available data, though limited, suggests a potential role for this compound as a lead compound in the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in more complex biological systems, and optimize its structure for enhanced potency and selectivity. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound and other natural products as lipoxygenase inhibitors.

Asperenone as a Platelet Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperenone, a natural product isolated from the fungus Aspergillus niger, has been identified as a promising inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the current knowledge on this compound's antiplatelet activity, including its inhibitory profile, putative mechanism of action, and relevant experimental data. The information is intended to support further research and development of this compound as a potential therapeutic agent for thrombotic disorders.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to the formation of pathological thrombi, underlying cardiovascular diseases such as myocardial infarction and stroke.[1] Antiplatelet agents are therefore a cornerstone of cardiovascular therapy. This compound, a polyketide metabolite from Aspergillus niger, has emerged as a molecule of interest due to its specific inhibitory effects on platelet function.[2][3] This document summarizes the key findings related to this compound's role as a platelet aggregation inhibitor.

Quantitative Data on Inhibitory Activity

The primary inhibitory activity of this compound on platelet aggregation and a related enzyme is summarized in the table below. To date, research has focused on its effect on collagen-induced platelet aggregation and its activity against 15-lipoxygenase (15-LOX).[2]

| Parameter | Agonist/Substrate | System | IC50 Value | Reference |

| Platelet Aggregation | Collagen | Human Platelets | 0.23 mM | [2] |

| Enzyme Inhibition | Arachidonic Acid | Soybean 15-Lipoxygenase | 0.3 mM | [2] |

Note: this compound was found to have no inhibitory effect on platelet aggregation induced by ADP or epinephrine.[2]

Experimental Protocols

While the definitive, detailed experimental protocol from the original study identifying this compound's antiplatelet activity is not publicly available, a standard and widely accepted methodology for assessing collagen-induced platelet aggregation is the Light Transmission Aggregometry (LTA) assay. The following is a representative protocol based on established methods.[4][5][6]

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood are often discarded to avoid activation due to venipuncture.[4]

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.[4]

-

PRP Isolation: The supernatant, which is the PRP, is carefully collected. A portion of the remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).[4]

-

Platelet Count Adjustment: The platelet count in the PRP is determined and can be adjusted if necessary, typically to a concentration of 2.5-3.0 x 10⁸ platelets/mL, using PPP for dilution.

Light Transmission Aggregometry (LTA)

-

Instrumentation: A specialized aggregometer is used, which measures the increase in light transmission through a platelet suspension as aggregation occurs.

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the PRP at various concentrations and incubated for a short period (e.g., 3-5 minutes). A vehicle control (solvent alone) is also run.

-

Platelet aggregation is initiated by adding a collagen solution (e.g., 2-5 µg/mL).

-

The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. The IC50 value is then calculated, representing the concentration of this compound required to inhibit 50% of the collagen-induced platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Putative Mechanism of Action and Signaling Pathways

This compound's inhibitory action is specific to collagen-induced platelet aggregation, suggesting that it targets a component of the collagen signaling pathway.[2] Furthermore, its known inhibition of 15-lipoxygenase (15-LOX) provides a potential mechanism for its antiplatelet effect.[2]

Collagen-Induced Platelet Activation Pathway

Collagen initiates platelet activation primarily through the glycoprotein VI (GPVI) receptor.[7][8] Binding of collagen to GPVI triggers a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2).[7][9] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events culminate in platelet degranulation, activation of the integrin αIIbβ3, and subsequent platelet aggregation.[9]

Role of 15-Lipoxygenase (15-LOX) in Platelet Aggregation

The 15-LOX pathway metabolizes arachidonic acid to produce various bioactive lipids, including 15-hydroxyeicosatetraenoic acid (15-HETE).[10][11] Products of the 15-LOX pathway have been shown to enhance platelet aggregation and thrombin generation.[10][11] Therefore, by inhibiting 15-LOX, this compound may reduce the production of pro-aggregatory lipid mediators, thereby dampening the overall platelet response to collagen.

Proposed Signaling Pathway for this compound's Action

Based on the available data, a putative signaling pathway for this compound's inhibitory effect on collagen-induced platelet aggregation is proposed below. This compound is hypothesized to act by inhibiting 15-LOX, which in turn reduces the potentiation of the GPVI-mediated signaling cascade.

Proposed Signaling Pathway of this compound's Inhibition

Caption: Putative mechanism of this compound's antiplatelet action.

Cytotoxicity and Future Directions

There is currently no specific data available on the cytotoxicity of this compound. However, related compounds such as asarone isomers have been shown to exhibit cytotoxic and, in some cases, genotoxic effects in various cell lines.[12][13] Therefore, a thorough evaluation of this compound's cytotoxicity and genotoxicity is a critical next step in its development as a therapeutic agent.

Future research should focus on:

-

Confirming the Mechanism of Action: Elucidating the precise molecular interactions between this compound and the 15-LOX enzyme, and further investigating its effects on the downstream signaling events in the collagen-GPVI pathway.

-

Broadening the Inhibitory Profile: Testing the effects of this compound on platelet aggregation induced by a wider range of agonists to confirm its specificity.

-

In Vivo Studies: Evaluating the anti-thrombotic efficacy and safety of this compound in animal models of thrombosis.

-

Toxicology Assessment: Conducting comprehensive in vitro and in vivo studies to determine the cytotoxic, genotoxic, and overall toxicological profile of this compound.

Conclusion

This compound presents an interesting profile as a specific inhibitor of collagen-induced platelet aggregation, potentially through the inhibition of the 15-lipoxygenase pathway. The available data warrants further investigation into its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at fully characterizing the pharmacological properties of this promising natural compound.

References

- 1. Platelet - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H22O | CID 5368642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]

- 10. Arachidonate 15-Lipoxygenase Enzyme Products Increase Platelet Aggregation and Thrombin Generation | PLOS One [journals.plos.org]

- 11. Arachidonate 15-lipoxygenase enzyme products increase platelet aggregation and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro genotoxicity of carcinogenic asarone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperenone from Aspergillus niger: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperenone, a phenylpolyene natural product isolated from the fungus Aspergillus niger, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory effects on inflammatory and homeostatic pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and drug development efforts.

Chemical and Physical Properties

This compound is characterized as an enone with the chemical formula C₂₀H₂₂O. It was first isolated and characterized as a pigment from the vegetative mycelium of Aspergillus niger. Its structure has been elucidated using spectroscopic methods.[1]

Biological Activities and Quantitative Data

This compound has demonstrated inhibitory activity against key enzymes and cellular processes involved in inflammation and thrombosis. The following table summarizes the available quantitative data on its bioactivities.

| Biological Activity | Target/Assay | Test System | IC50 Value | Reference |

| Lipoxygenase Inhibition | Soybean 15-Lipoxygenase (15-LOX) | Enzyme Assay | 0.3 mM | |

| Platelet Aggregation Inhibition | Collagen-induced human platelet aggregation | Human Platelets | 0.23 mM | |

| Antifungal Activity | Not Specified | Not Specified | Data Not Available | |

| Cytotoxicity | Not Specified | Not Specified | Data Not Available |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited, based on established protocols.

Isolation and Purification of this compound from Aspergillus niger

A general procedure for the isolation of secondary metabolites from fungal cultures is as follows:

-

Fermentation: Aspergillus niger is cultured in a suitable liquid fermentation medium. The composition of the medium and fermentation conditions (temperature, pH, aeration) are optimized for the production of this compound.[2]

-

Extraction: After the fermentation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing activity are further purified using preparative TLC to isolate the pure compound.[3]

-

-

Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the hydroperoxidation of polyunsaturated fatty acids.

-

Reagent Preparation:

-

Enzyme Solution: A solution of soybean 15-lipoxygenase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Substrate Solution: A solution of linoleic acid (the substrate) in the same buffer.

-

Test Compound Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to various concentrations.

-

-

Assay Procedure:

-

In a quartz cuvette, the enzyme solution and the test compound solution (or solvent control) are pre-incubated for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).[4]

-

The reaction is initiated by adding the substrate solution.

-

The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide product, is monitored over time using a spectrophotometer.[4][5][6][7]

-

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Platelet Aggregation Inhibition Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the aggregation of platelets, which is a key process in thrombosis.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.[8]

-

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.[1]

-

The test compound (this compound) or vehicle control is added to the PRP and incubated for a short period.

-

A platelet aggregation-inducing agent (agonist), such as collagen, is added to initiate aggregation.[1][9]

-

The change in light transmittance through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.[8]

-

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The percentage of inhibition is calculated relative to the control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This colorimetric assay is used to assess the effect of a compound on cell viability.

-

Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and incubated to allow for attachment and growth.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[2][10]

-

Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[2][11]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of the test compound relative to the control. The IC50 (or EC50) value, the concentration that causes 50% inhibition of cell viability, can then be determined.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and Lipoxygenase Inhibition

This compound has been shown to inhibit 15-lipoxygenase, a key enzyme in the arachidonic acid cascade. This pathway is crucial in the biosynthesis of inflammatory mediators.

Caption: Inhibition of 15-Lipoxygenase by this compound within the Arachidonic Acid Pathway.

General Workflow for Natural Product-Based Drug Discovery

The discovery and development of a drug from a natural source like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a natural product-based drug.

Discussion and Future Directions

The available data indicates that this compound from Aspergillus niger is a promising bioactive compound with inhibitory effects on 15-lipoxygenase and collagen-induced platelet aggregation. These activities suggest its potential as an anti-inflammatory and anti-thrombotic agent.

However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Bioactivity: Determining the IC50 values of this compound against a broader range of lipoxygenase and cyclooxygenase enzymes to understand its selectivity.

-

Antimicrobial Spectrum: Quantifying the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic fungi and bacteria.

-

Mechanism of Action: Investigating the precise molecular mechanisms underlying its inhibitory activities, including its effects on key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

-

In Vivo Efficacy: Evaluating the anti-inflammatory and anti-thrombotic effects of this compound in relevant animal models.

-

Cytotoxicity and Safety Profile: Conducting comprehensive cytotoxicity studies on various cell lines to assess its safety profile.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A lipoxygenase inhibitor from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biodatacorp.com [biodatacorp.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Fungal Pigment Asperenone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperenone is a phenylpolyene pigment first isolated from the filamentous fungus Aspergillus niger.[1][2] This secondary metabolite has garnered significant interest within the scientific community due to its notable biological activities, particularly as an inhibitor of 15-lipoxygenase (15-LOX) and human platelet aggregation.[3] this compound's potential as a lead compound in drug discovery, particularly for inflammatory conditions, necessitates a thorough understanding of its natural origins and the methodologies for its isolation and purification. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its key physicochemical and biological properties.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the fungus Aspergillus niger. Specifically, the strain Aspergillus niger CFTRI 1105 has been identified as a producer of this compound.[3][4] Aspergillus niger is a ubiquitous saprophytic fungus found in a wide variety of environments, including soil, decaying vegetation, and as a common contaminant of food. While it is a well-known producer of various enzymes and organic acids for industrial applications, certain strains also synthesize a diverse array of secondary metabolites, including pigments like this compound.

The production of this compound by Aspergillus niger can be influenced by culture conditions and can be significantly enhanced through mutagenesis. Studies have shown that treatment of Aspergillus niger CFTRI 1105 with mutagens such as UV irradiation and nitrous acid can lead to mutant strains with substantially increased yields of this compound. For instance, a first-generation nitrous acid mutant, designated I N 41, exhibited a 5.1-fold increase in this compound production compared to the parent strain.[4] Further mutagenesis of this strain resulted in a second-generation mutant, II N 31, which produced 60.3 mg of this compound per gram of biomass, representing a remarkable 670-fold increase over the original strain.[4] This highlights the potential for strain improvement to play a crucial role in the large-scale production of this compound for research and development purposes.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical, chemical, and biological characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O | |

| Molecular Weight | 278.4 g/mol | |

| Appearance | Crystalline solid | [3] |

| IC₅₀ (15-Lipoxygenase) | 0.3 mM | [3] |

| IC₅₀ (Human Platelet Aggregation) | 0.23 mM | [3] |

| Enhanced Production | Up to 670-fold increase in mutant strains of A. niger (60.3 mg/g biomass) | [4] |

Experimental Protocols for Isolation and Purification

The following is a detailed, multi-step protocol for the isolation and purification of this compound from Aspergillus niger cultures. This protocol is a composite based on established methods for the extraction and purification of fungal secondary metabolites.

I. Fermentation of Aspergillus niger

-

Strain and Culture Medium:

-

Utilize a known this compound-producing strain of Aspergillus niger, such as CFTRI 1105.

-

Prepare a suitable liquid fermentation medium. A representative medium could consist of (per liter): glucose (50 g), peptone (10 g), yeast extract (5 g), KH₂PO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace elements. Adjust the pH to 5.5 before sterilization.

-

-

Inoculation and Incubation:

-

Inoculate the sterile fermentation medium with a spore suspension or a vegetative mycelial culture of A. niger.

-

Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150 rpm) for 7-10 days. The appearance of a yellow to orange pigmentation in the mycelium and broth is indicative of this compound production.

-

II. Extraction of this compound

-

Harvesting:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

-

Mycelial Extraction:

-

The harvested mycelium is the primary source of this compound.

-

Homogenize the mycelium in a suitable organic solvent such as acetone or methanol using a blender or a mortar and pestle with sand.

-

Perform repeated extractions (typically 3 times) with the solvent to ensure complete recovery of the pigment.

-

Combine the solvent extracts.

-

-

Broth Extraction:

-

The culture broth may also contain a smaller amount of this compound.

-

Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate or chloroform.

-

Repeat the extraction process (typically 3 times) and combine the organic layers.

-

-

Concentration:

-

Combine the mycelial and broth extracts.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude, pigmented residue.

-

III. Purification of this compound

-

Column Chromatography (Initial Purification):

-

Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light.

-

Pool the fractions containing the yellow-orange band corresponding to this compound.

-

Concentrate the pooled fractions to dryness.

-

-

Preparative Thin-Layer Chromatography (pTLC) (Final Purification):

-

For final purification, employ preparative TLC.

-

Dissolve the partially purified extract from the column chromatography step in a minimal volume of solvent.

-

Apply the solution as a band onto a preparative silica gel TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., toluene:ethyl acetate 8:2).

-

After development, visualize the bands under UV light.

-

Carefully scrape the yellow-orange band corresponding to this compound from the plate.

-

Elute the this compound from the silica gel using a polar solvent like acetone or methanol.

-

Filter the solution to remove the silica gel and concentrate the filtrate to obtain pure this compound.

-

-

Crystallization:

-

The purified this compound can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain a crystalline solid.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

This compound's Mechanism of Action: Inhibition of the 15-Lipoxygenase Pathway

Caption: The inhibitory effect of this compound on the 15-lipoxygenase (15-LOX) signaling pathway.

Conclusion

This compound, a pigment produced by Aspergillus niger, represents a promising natural product with potential therapeutic applications stemming from its inhibitory effects on 15-lipoxygenase and platelet aggregation. This guide has provided a detailed overview of its natural sources and a comprehensive, albeit inferred, protocol for its isolation and purification, which can be adapted and optimized by researchers. The ability to enhance this compound production through strain improvement, coupled with a clear understanding of its purification, will be instrumental in facilitating further research into its mechanism of action and its potential development as a novel therapeutic agent. The provided visualizations of the experimental workflow and the targeted signaling pathway serve to further clarify the key concepts for professionals in the field of drug discovery and development.

References

- 1. The isolation and characterization of this compound, a new phenylpolyene from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strain improvement of Aspergillus niger for the enhanced production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Pathway of Asperenone Biosynthesis in Fungi: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of asperenone, a polyketide metabolite produced by the fungus Aspergillus niger. This compound has garnered interest for its biological activities, including lipoxygenase and platelet aggregation inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted enzymatic steps, the underlying genetic framework, and detailed experimental protocols to elucidate and potentially engineer this pathway.

Introduction to this compound and its Polyketide Origin

This compound is a C20 polyketide characterized by a conjugated pentaene system and a ketone functional group. Its biosynthesis is hypothesized to originate from a polyketide synthase (PKS) pathway, a common route for the production of diverse secondary metabolites in fungi. These pathways involve large, multifunctional enzymes that iteratively condense small carboxylic acid units to form a polyketide chain, which is then modified by tailoring enzymes to yield the final natural product. While the precise genetic locus for this compound biosynthesis in Aspergillus niger remains to be experimentally confirmed, bioinformatic analysis of the fungal genome, coupled with an understanding of polyketide biosynthesis, allows for the formulation of a hypothetical pathway.

Proposed this compound Biosynthetic Pathway

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway is proposed, likely involving a highly reducing polyketide synthase (HR-PKS) and a series of tailoring enzymes.

Polyketide Backbone Synthesis

The carbon backbone of this compound is likely assembled by an iterative Type I HR-PKS. The synthesis is predicted to start with an acetyl-CoA starter unit and involve nine subsequent extensions with malonyl-CoA. The presence of a single methyl branch suggests the incorporation of one methylmalonyl-CoA extender unit. The HR-PKS would contain ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and enoyl reductase (ER) domains to control the reduction of the growing polyketide chain, leading to the formation of the conjugated pentaene system.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of enzymatic modifications are necessary to arrive at the final structure of this compound. These tailoring enzymes are typically encoded by genes located in the same biosynthetic gene cluster (BGC) as the PKS. The proposed modifications include:

-

Oxidation: An oxidation step is required to introduce the ketone functional group at the C-3 position. This could be catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase.

-

Chain release: The final polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain, which may also play a role in the final cyclization or folding of the molecule.

The proposed pathway is depicted in the following diagram:

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway. The following table structure is provided as a template for researchers to populate as experimental data becomes available.

| Parameter | Value | Units | Experimental Condition | Reference |

| Enzyme Kinetics | ||||

| HR-PKS (Overall kcat) | s⁻¹ | In vitro assay | ||

| HR-PKS (Km for Acetyl-CoA) | µM | In vitro assay | ||

| HR-PKS (Km for Malonyl-CoA) | µM | In vitro assay | ||

| Oxidizing Enzyme (kcat) | s⁻¹ | In vitro assay | ||

| Oxidizing Enzyme (Km) | µM | In vitro assay | ||

| Metabolite Concentrations | ||||

| This compound Titer | mg/L | A. niger culture | ||

| Polyketide Intermediate | µg/g dry weight | A. niger mutant | ||

| Gene Expression | ||||

| pksA (putative) mRNA level | Relative fold change | qRT-PCR | ||

| oxyA (putative) mRNA level | Relative fold change | qRT-PCR |

Detailed Experimental Protocols

To validate the proposed biosynthetic pathway and gather quantitative data, the following experimental workflow is recommended.

Identification of the this compound Biosynthetic Gene Cluster

-

Genome Mining: Utilize bioinformatics tools such as antiSMASH and SMURF to scan the genome of Aspergillus niger for putative polyketide synthase gene clusters. Focus on identifying clusters containing a highly reducing PKS gene.

-

Comparative Genomics: Compare the identified BGCs with known polyketide biosynthetic clusters from other fungi to predict the potential product. Look for clusters containing genes encoding putative tailoring enzymes consistent with this compound's structure (e.g., oxidoreductases).

Gene Deletion and Metabolite Analysis

-

Strain Construction: Generate targeted gene knockouts of the candidate PKS and tailoring enzyme genes in A. niger using CRISPR-Cas9 or homologous recombination techniques.

-

Cultivation and Extraction: Cultivate the wild-type and mutant strains under conditions known to favor secondary metabolite production. Extract the metabolites from the mycelium and culture broth using ethyl acetate or a similar organic solvent.

-

LC-MS/MS Analysis: Analyze the crude extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Compare the metabolite profiles of the wild-type and mutant strains to identify the loss of this compound production in the knockout strains.

Heterologous Expression and In Vitro Reconstitution

-

Vector Construction: Clone the putative PKS and tailoring enzyme genes into suitable expression vectors for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Heterologous Production: Transform the expression vectors into the chosen host and induce gene expression. Analyze the culture extracts for the production of this compound or its intermediates.

-

Protein Purification: Express and purify the PKS and tailoring enzymes from a suitable expression system (e.g., E. coli or yeast).

-

In Vitro Enzyme Assays: Reconstitute the biosynthetic pathway in vitro by providing the purified enzymes with the necessary substrates (acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, NADPH) and cofactors. Monitor the formation of the polyketide product by HPLC or LC-MS.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway in Aspergillus niger holds significant potential for the discovery of novel enzymes and the engineered production of this compound and its analogs. The proposed hypothetical pathway and experimental workflows in this guide provide a robust framework for researchers to systematically unravel this enigmatic biosynthetic process. Future work should focus on the experimental validation of the proposed gene cluster, the biochemical characterization of the involved enzymes, and the exploration of the regulatory mechanisms governing this compound production. This knowledge will not only advance our understanding of fungal natural product biosynthesis but also pave the way for the development of new therapeutics.

Spectroscopic Profile of Asperenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Asperenone, a phenylpolyene natural product isolated from the fungus Aspergillus niger. This compound, identified as (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one, has garnered interest for its biological activities, including the inhibition of 15-lipoxygenase and human platelet aggregation.[1] Accurate and detailed spectroscopic data is crucial for its identification, characterization, and further development in medicinal chemistry and pharmacological studies.

Chemical Structure

IUPAC Name: (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one Molecular Formula: C₂₀H₂₂O Molecular Weight: 278.39 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from available literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

A total of 20 carbon signals are observed in the ¹³C NMR spectrum of a compound isolated from Aspergillus niger, consistent with the structure of this compound.[2] Specific assignments are as follows:

| Chemical Shift (δ) ppm | Assignment |

| 206.6 | C=O (Ketone) |

| 12.2 - 40.6 | Saturated carbons (including methyl, methylene, and methine groups) |

| Remaining olefinic and aromatic carbon data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1670 | C=O Stretching (α,β-unsaturated ketone) |

| ~1600 - 1450 | C=C Stretching (Aromatic and polyene) |

| ~3030 | C-H Stretching (Aromatic/Vinyl) |

| ~2950 - 2850 | C-H Stretching (Aliphatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 278 | [M]⁺ (Molecular Ion) |

| Detailed fragmentation data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound, based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard proton NMR experiments are performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the compound evaporated from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The purified sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound and information about its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Rising Potential of Asperenone Analogs: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, compounds isolated from fungi of the Aspergillus genus have shown significant promise. While direct derivatives of asperedone are not extensively documented, a wealth of research into structurally and biologically analogous compounds, particularly spirodienones and other complex heterocyclic molecules, has revealed a landscape rich with therapeutic potential. This technical guide provides an in-depth overview of the biological significance of asperedone-related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this exciting field.

Core Concepts: The Chemical Landscape

Asperenone is a polyketide produced by Aspergillus niger and is characterized by a complex chemical structure. While its derivatives are not widely reported, significant research has been conducted on structurally similar compounds that share key pharmacophores. These include:

-

Spirodienones: A class of compounds characterized by a spirocyclic ring system, which are known to exhibit a wide range of biological activities.

-

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: These heterocyclic compounds have demonstrated potent anticancer properties.

-

Asperjinone: A γ-butenolide natural product that has shown significant anti-inflammatory activity.

-

Asperazepanones: Pyrrolinone-fused benzoazepine alkaloids with notable anti-inflammatory effects.

This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these key compound classes, providing a comprehensive understanding of their therapeutic potential.

Biological Significance and Quantitative Data

The biological activities of asperedone-related compounds are diverse and potent. The following tables summarize the key quantitative data from various studies, highlighting their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6d | A549 (Lung Cancer) | 0.26 | [1] |

| 8d | MDA-MB-231 (Breast Cancer) | 0.10 | [1] |

| 6b | HeLa (Cervical Cancer) | 0.18 | [1] |

| 11b | A549 (Lung Cancer) | 0.18 | [2] |

| 11h | A549 (Lung Cancer) | 0.19 | [2] |

| 11d | MDA-MB-231 (Breast Cancer) | 0.09 | [2] |

| 11h | MDA-MB-231 (Breast Cancer) | 0.08 | [2] |

| 11k | MDA-MB-231 (Breast Cancer) | 0.08 | [2] |

| 11f | HeLa (Cervical Cancer) | <0.20 | [2] |

| 11h | HeLa (Cervical Cancer) | <0.20 | [2] |

| 11k | HeLa (Cervical Cancer) | <0.20 | [2] |

| 12c | HeLa (Cervical Cancer) | <0.20 | [2] |

| 7j | A549 (Lung Cancer) | 0.17 | [3] |

| 7j | MDA-MB-231 (Breast Cancer) | 0.05 | [3] |

| 7j | HeLa (Cervical Cancer) | 0.07 | [3] |

Table 2: Anti-inflammatory Activity of Asperjinone and Asperazepanone B

| Compound | Assay | Effect | Reference |

| Asperjinone (1) | LPS-induced TNF-α, IL-1β, IL-6 expression in RPTEC cells | Significant suppression | [4] |

| Asperjinone (1) | LPS-induced iNOS and COX-2 gene expression | Significant reduction | [4] |

| Asperjinone (1) | Total NO production | Significant reduction | [4] |

| (+)-Asperazepanone B (2) | LPS-induced NO production | Obvious inhibition | [5] |

| (+)-Asperazepanone B (2) | LPS-induced TNF-α and IL-6 expression (at 0.1 µM) | Potent inhibition | [5] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives[2]

A general multi-step synthesis is employed, starting from 4-aminophenol and α-hydroxy acids. The key step involves a metal-catalyzed oxidative cyclization.

Step 1: Amide Formation

-

To a solution of 4-aminophenol in an appropriate solvent (e.g., dichloromethane), add an equimolar amount of the desired α-hydroxy acid.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Metal-Catalyzed Oxidative Cyclization

-

Dissolve the amide from Step 1 in a suitable solvent (e.g., methanol).

-

Add a metal catalyst, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or another suitable oxidizing agent.

-

Stir the reaction at room temperature for the specified time, monitoring by TLC.

-

Once the reaction is complete, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final spirodienone derivative by column chromatography.

In Vitro Anticancer Activity (MTT Assay)[1]

The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)[5]

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of these asperedone-related compounds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Several spirodienone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by spirodienone derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the typical workflow for assessing the cytotoxicity of novel compounds using the MTT assay.

Caption: A typical workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of asperedone-related compounds, particularly spirodienones and other complex heterocyclic structures derived from Aspergillus species, has unveiled a promising frontier in drug discovery. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by these molecules warrant further investigation. Future research should focus on the synthesis of novel derivatives to establish comprehensive structure-activity relationships, the elucidation of their precise mechanisms of action, and in vivo studies to validate their therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop the next generation of therapeutics from these fascinating natural product scaffolds.

References

- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lipoxygenase Inhibition Assay Using Asperenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] This enzymatic reaction is the first step in the biosynthesis of leukotrienes and lipoxins, which are potent inflammatory mediators.[2] The overexpression or dysregulation of LOX activity has been implicated in a variety of inflammatory diseases, including asthma, arthritis, and cancer, making LOX enzymes a significant target for therapeutic intervention.[3] Lipoxygenase inhibitors are compounds that block the activity of these enzymes and are being investigated as potential anti-inflammatory drugs.[3]

Asperenone is a natural product originally isolated from Aspergillus niger that has been identified as a lipoxygenase inhibitor.[4][5] This document provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound on lipoxygenase.

Principle of the Assay

The lipoxygenase inhibition assay is based on the measurement of the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. Lipoxygenase catalyzes the insertion of molecular oxygen into the fatty acid, leading to the formation of a conjugated diene hydroperoxide. This product absorbs light at 234 nm. The rate of formation of the hydroperoxide can be monitored by measuring the increase in absorbance at this wavelength. The inhibitory effect of a compound like this compound is determined by measuring the reduction in the rate of this absorbance increase in the presence of the inhibitor compared to a control reaction without the inhibitor.

Materials and Reagents

-

Soybean Lipoxygenase (Type I-B, from Glycine max)

-

Linoleic acid (substrate)

-

This compound (test inhibitor)

-

Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Experimental Protocols

Preparation of Reagents

-

Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.1 M sodium phosphate buffer (pH 8.0). The final concentration in the assay should be approximately 165 U/mL. The enzyme solution should be kept on ice throughout the experiment.

-

Substrate Solution: Prepare a stock solution of linoleic acid. A slight pre-oxidation of linoleic acid may be necessary to activate the enzyme. The final concentration of the substrate in the assay should be around 0.32 mM.

-

This compound and NDGA Solutions: Dissolve this compound and the positive control, NDGA, in DMSO to prepare stock solutions. Further dilute these stock solutions with the assay buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

Assay Procedure

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Blank: 190 µL of sodium phosphate buffer and 10 µL of DMSO.

-

Negative Control: 180 µL of sodium phosphate buffer, 10 µL of DMSO, and 10 µL of the enzyme solution.

-

Test Sample (this compound): 170 µL of sodium phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the enzyme solution.

-

Positive Control (NDGA): 170 µL of sodium phosphate buffer, 10 µL of the NDGA solution (at various concentrations), and 10 µL of the enzyme solution.

-

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the linoleic acid substrate solution to all wells except the blank.

-

Immediately measure the change in absorbance at 234 nm over a period of 5 minutes, with readings taken every 30 seconds, using a microplate reader.

-

All reactions should be performed in triplicate.

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

The percentage of lipoxygenase inhibition is calculated using the following formula:

% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

Where:

-

Control Rate is the rate of reaction of the negative control.

-

Sample Rate is the rate of reaction in the presence of this compound or NDGA.

-

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation

The following table summarizes hypothetical quantitative data for the lipoxygenase inhibition assay of this compound, with NDGA as a positive control. A study has reported an IC50 value of 0.3 mM for this compound against soybean 15-lipoxygenase.[5]

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 100 | 25.3 ± 2.1 | 300 |

| 200 | 40.1 ± 3.5 | ||

| 300 | 51.2 ± 2.8 | ||

| 400 | 62.5 ± 4.0 | ||

| 500 | 78.9 ± 3.2 | ||

| NDGA | 1 | 35.6 ± 2.9 | 5 |

| 2.5 | 45.8 ± 3.3 | ||

| 5 | 55.1 ± 2.5 | ||

| 10 | 70.3 ± 4.1 | ||

| 20 | 89.7 ± 3.8 |

Mandatory Visualizations

Caption: Experimental workflow for the lipoxygenase inhibition assay.

Caption: Lipoxygenase signaling pathway and the inhibitory action of this compound.

References

- 1. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. This compound | C20H22O | CID 5368642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the Effect of a Novel Compound (Asperenone) on Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1] Therefore, the identification and characterization of novel compounds that modulate platelet function are of significant interest in drug development. These application notes provide a detailed protocol for assessing the in vitro effect of a test compound, referred to herein as Asperenone, on platelet aggregation using light transmission aggregometry (LTA). LTA is considered the gold standard for evaluating platelet function.[2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][3]

Key Signaling Pathways in Platelet Aggregation

Platelet activation and aggregation are complex processes involving multiple signaling pathways.[4] Upon stimulation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, platelets undergo a shape change and activate their glycoprotein IIb/IIIa (GPIIb/IIIa) receptors.[5][6] This activation is a final common pathway leading to fibrinogen binding and platelet aggregation.[7][8] Key signaling events include G-protein coupled receptor (GPCR) activation, subsequent activation of phospholipase C (PLC), and an increase in intracellular calcium levels.[1][7] Understanding these pathways is crucial for interpreting the mechanism of action of novel antiplatelet agents.

Caption: Simplified signaling cascade in agonist-induced platelet activation.

Experimental Protocol: Platelet Aggregation Assay

This protocol outlines the steps for evaluating the inhibitory effect of this compound on platelet aggregation induced by various agonists.

1. Materials and Reagents:

-